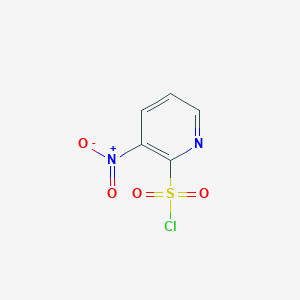
3-Nitropyridine-2-sulfonyl chloride
描述
3-Nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClN2O2S. It is known for its utility in organic synthesis, particularly as a reagent for the protection and activation of cysteine residues in peptide synthesis . This compound is characterized by the presence of a nitro group at the 3-position and a sulfonyl chloride group at the 2-position of the pyridine ring.
准备方法
3-Nitropyridine-2-sulfonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3-nitropyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position . The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere, to prevent decomposition and side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
3-Nitropyridine-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogenation catalysts or reducing agents like iron and hydrochloric acid.
Oxidation Reactions: While less common, the compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfonic acids or sulfonyl chlorides.
Common reagents used in these reactions include bases like triethylamine, reducing agents like palladium on carbon, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-Nitropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and thiols. This results in the formation of sulfonamide, sulfonate, and sulfonothioate derivatives, respectively . The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .
相似化合物的比较
3-Nitropyridine-2-sulfonyl chloride can be compared with other sulfonyl chlorides and nitropyridine derivatives:
2-Nitropyridine-3-sulfonyl chloride: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications.
3-Nitropyridine-2-thiol: Lacks the sulfonyl chloride group, resulting in different chemical properties and uses.
2,2’-Dithiobis(5-nitropyridine): Contains two nitropyridine units linked by a disulfide bond, used in different synthetic applications.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of both the nitro and sulfonyl chloride groups, making it a versatile reagent in organic synthesis .
属性
IUPAC Name |
3-nitropyridine-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O4S/c6-13(11,12)5-4(8(9)10)2-1-3-7-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWYHRQXHSCNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















